
(Cinnamylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cinnamylamino)acetic acid, also known as CAAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cinnamic acid derivatives and has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (Cinnamylamino)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (Cinnamylamino)acetic acid has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in inflammation and immune response. (Cinnamylamino)acetic acid also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(Cinnamylamino)acetic acid has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. (Cinnamylamino)acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function in cells. Additionally, (Cinnamylamino)acetic acid has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Cinnamylamino)acetic acid in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. However, one limitation is that (Cinnamylamino)acetic acid may have off-target effects on other signaling pathways in the body, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on (Cinnamylamino)acetic acid. One area of interest is the development of (Cinnamylamino)acetic acid-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of (Cinnamylamino)acetic acid, which could lead to the discovery of new signaling pathways and drug targets. Finally, further studies are needed to determine the safety and efficacy of (Cinnamylamino)acetic acid in humans, which could pave the way for clinical trials in the future.
Synthesemethoden
The synthesis of (Cinnamylamino)acetic acid can be achieved through various methods, including the reaction of cinnamic acid with glycine ethyl ester, followed by hydrogenation and hydrolysis. Another method involves the reaction of cinnamic acid with ethylenediamine, followed by reduction and hydrolysis. Both methods result in the formation of (Cinnamylamino)acetic acid, which can be purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of (Cinnamylamino)acetic acid have been studied extensively in recent years. One study showed that (Cinnamylamino)acetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that (Cinnamylamino)acetic acid has anti-cancer properties by inducing apoptosis in cancer cells. (Cinnamylamino)acetic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
(Cinnamylamino)acetic acid |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-[[(E)-3-phenylprop-2-enyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-12-8-4-7-10-5-2-1-3-6-10/h1-7,12H,8-9H2,(H,13,14)/b7-4+ |
InChI-Schlüssel |
YSBURYLCYVEEJH-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CNCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

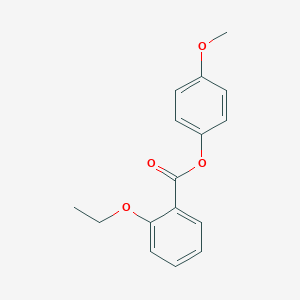
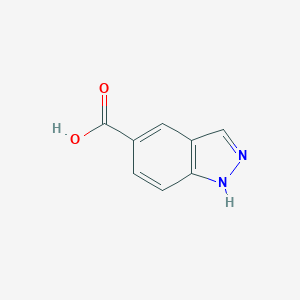
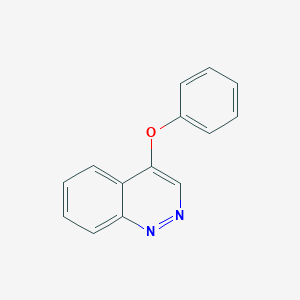
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)

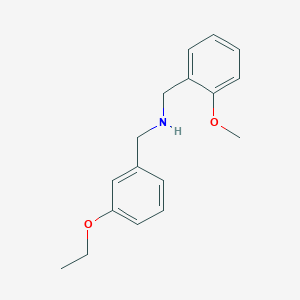
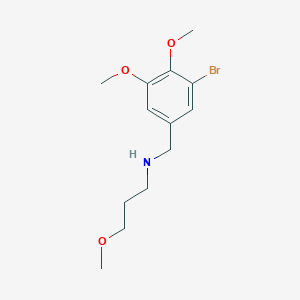
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)